molecular formula C12H13ClN6O B11835614 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B11835614
M. Wt: 292.72 g/mol
InChI Key: HCRVEEJVVJEFAL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidinone family, a class of heterocyclic molecules with notable applications in medicinal chemistry, particularly as kinase inhibitors. Its structure features:

  • A pyrrolo[2,3-d]pyrimidinone core with a 2-amino group at position 2.
  • A chloro substituent at position 3.

The pyrazole moiety distinguishes it from simpler alkyl-substituted analogs, likely enhancing selectivity in biological targets.

Properties

Molecular Formula

C12H13ClN6O

Molecular Weight

292.72 g/mol

IUPAC Name

2-amino-4-chloro-7-[(2,5-dimethylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H13ClN6O/c1-6-3-7(18(2)17-6)5-19-9(20)4-8-10(13)15-12(14)16-11(8)19/h3H,4-5H2,1-2H3,(H2,14,15,16)

InChI Key

HCRVEEJVVJEFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2C(=O)CC3=C2N=C(N=C3Cl)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolopyrimidine core followed by the introduction of the amino, chloro, and pyrazolylmethyl groups. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their modifications are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Cl (4), (1,3-dimethylpyrazol-5-yl)methyl (7) Not reported Pyrazole arm enhances steric bulk; chloro enables electrophilic substitution Target
2-Amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (BP 7858) Methyl (5,5,7) Not reported Compact alkyl groups may reduce steric hindrance for small-molecule binding
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cl (5), imidazole-ethyl-methylamine (4) Not reported Imidazole side chain introduces basicity; chloro at position 5
2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Iodo (5) 276.03 Larger halogen may hinder solubility but enable cross-coupling reactions
Compound 22 (Supplementary Material) 4-Fluoroindolinyl, trifluoromethylpyridyl Not reported Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability

Biological Activity

The compound 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one , also known by its CAS number 1196886-61-9 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C12H13ClN6O
  • Molecular Weight : 292.72 g/mol
  • Structural Features : The compound features a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. Specifically, the compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit key kinases involved in cancer cell proliferation. For instance, derivatives with similar structures have demonstrated inhibition of FLT3 and CDK kinases, which are critical in cancer progression and survival .
  • Case Studies :
    • A study reported that compounds with similar structural features exhibited significant cytotoxicity against A549 (lung cancer) cells with IC50 values ranging from 26 µM to 49.85 µM .
    • Another investigation found that derivatives exhibited strong activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values as low as 0.39 µM .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways:

  • Research Findings : A review on pyrazole biomolecules indicated that certain derivatives could significantly reduce inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Key Findings :
    • The presence of the pyrazole ring enhances binding affinity to target enzymes.
    • Substituents at specific positions on the pyrimidine ring can modulate activity against different kinases .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerA54926
AnticancerMCF-70.46
AnticancerHCT1160.39
Anti-inflammatoryVariousNot specified

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